molecular formula C18H12ClN5OS2 B251005 N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide

Cat. No. B251005
M. Wt: 413.9 g/mol
InChI Key: IOLRYPCOWRVKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide has been studied for its potential applications in various scientific fields. In particular, this compound has shown promise in the field of photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide has been shown to be an effective photosensitizer in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide involves the generation of reactive oxygen species upon activation by light. These reactive oxygen species can induce cell death in cancer cells, making this compound a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide has been shown to have low toxicity in vitro and in vivo. This compound has also been shown to have good solubility in water, which is important for its potential use in PDT.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide in lab experiments is its low toxicity and good solubility in water. However, one limitation is that the effectiveness of this compound may vary depending on the type of cancer being treated and the specific conditions of the experiment.

Future Directions

There are several future directions for the research and development of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide. One direction is to further study the mechanism of action of this compound and its effectiveness in different types of cancer. Another direction is to explore the potential use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further research could focus on optimizing the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide involves the reaction of 2-aminothiophene with 6-chloro-2-phenylbenzotriazole-5-thiocarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the desired compound.

properties

Molecular Formula

C18H12ClN5OS2

Molecular Weight

413.9 g/mol

IUPAC Name

N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H12ClN5OS2/c19-12-9-14-15(23-24(22-14)11-5-2-1-3-6-11)10-13(12)20-18(26)21-17(25)16-7-4-8-27-16/h1-10H,(H2,20,21,25,26)

InChI Key

IOLRYPCOWRVKCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CS4

Origin of Product

United States

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